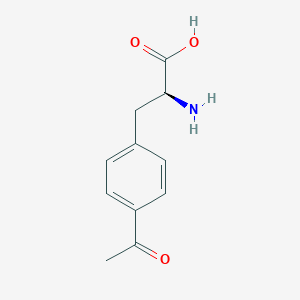

4-Acetil-L-fenilalanina

Descripción general

Descripción

4-Acetyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine . It is also known as L-4-Acetylphenylalanine Hydrochloride, p-Acetyl-L-phenylalanine Hydrochloride, and para-acetylphenylalanine .

Synthesis Analysis

The synthesis of 4-Acetyl-L-phenylalanine involves the N-Acetylation of L-phenylalanine in the presence of acetic anhydride . The resulting product is then purified through recrystallization or chromatography .

Molecular Structure Analysis

The molecular formula of 4-Acetyl-L-phenylalanine is C11H13NO3 . Its molecular weight is 207.23 . The IUPAC Standard InChI is InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 .

Physical And Chemical Properties Analysis

4-Acetyl-L-phenylalanine is a solid substance . Its molecular weight is 243.69 . The compound is synthetic .

Aplicaciones Científicas De Investigación

Biosíntesis Microbiana de L-Fenilalanina

4-Acetil-L-fenilalanina: sirve como precursor en la biosíntesis microbiana de L-fenilalanina. Los investigadores han desarrollado procesos de bioconversión en E. coli que utilizan precursores aromáticos económicos como el benzaldehído o el alcohol bencílico para producir L-fenilalanina de manera eficiente . Este método ofrece una alternativa rentable para producir este aminoácido esencial, que tiene amplias aplicaciones industriales.

Síntesis de Medicamentos Antiinflamatorios

El compuesto es fundamental en la síntesis de 2-(N-Acetil)-L-fenilalanilamido-2-desoxi-D-glucosa (NAPA), un fármaco prometedor para el tratamiento de enfermedades articulares . El proceso de amidación de this compound es crítico para crear este agente antiinflamatorio, mostrando su papel en el desarrollo farmacéutico.

Cinética Enzimática y Estudios de Síntesis de Proteínas

En la investigación científica, This compound se utiliza para estudiar la cinética enzimática y la síntesis de proteínas. Su papel en estos procesos biológicos fundamentales lo convierte en una herramienta valiosa para comprender los mecanismos de la vida a nivel molecular.

Descubrimiento y Desarrollo de Medicamentos

Este compuesto también se utiliza en el descubrimiento de fármacos, particularmente en las fases de cribado inicial donde se estudian sus interacciones con diversas enzimas y receptores. Ayuda a identificar posibles objetivos terapéuticos y a optimizar los candidatos a fármacos.

Biosíntesis de Flavonoides

Las vías del shikimato y del fenilpropanoides, que implican This compound, son cruciales para la biosíntesis de diversos flavonoides. Estas vías conducen a la producción de diversos flavonoides, que tienen importantes beneficios para la salud y se utilizan en suplementos y nutracéuticos .

Producción de Aminoácidos de Alto Valor

Finalmente, This compound es parte de un proceso de bioconversión sistemático diseñado para producir aminoácidos de alto valor a partir de materiales de partida de bajo costo. Esta aplicación demuestra su potencial para crear una fuente sostenible y económica de aminoácidos esenciales .

Safety and Hazards

Direcciones Futuras

Future research on 4-Acetyl-L-phenylalanine could focus on its potential use in the development of new drugs. Additionally, systematic bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Mecanismo De Acción

Target of Action

It is known that acetylated amino acids like 4-acetyl-l-phenylalanine can interact with various enzymes and transporters in the cell .

Mode of Action

It has been suggested that acetylation of amino acids can switch their uptake into cells from the l-type amino acid transporter (lat1) used by the parent amino acid to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters can potentially alter the intracellular concentrations of these amino acids and their metabolites, thereby influencing various cellular processes .

Biochemical Pathways

It is known that phenylalanine, the parent amino acid of 4-acetyl-l-phenylalanine, is involved in several important biochemical pathways, including the synthesis of proteins and other bioactive molecules . Acetylation of phenylalanine could potentially affect these pathways by altering the availability or activity of phenylalanine.

Pharmacokinetics

It is known that acetylated compounds often have different pharmacokinetic properties compared to their parent compounds . For example, acetylation can affect a compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

It is known that acetylated amino acids can have various effects on cellular processes, potentially influencing cell growth, metabolism, and signaling .

Action Environment

The action of 4-Acetyl-L-phenylalanine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other amino acids or enzymes, can also influence the action of 4-Acetyl-L-phenylalanine .

Análisis Bioquímico

Biochemical Properties

4-Acetyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme peptidase M20 domain 1 (PM201D1), which may catalyze the direct condensation of fatty acids and L-phenylalanine to form long-chain N-acylphenylalanines .

Cellular Effects

The effects of 4-Acetyl-L-phenylalanine on cells and cellular processes are complex and multifaceted. It has been suggested that high levels of phenylalanine, such as 4-Acetyl-L-phenylalanine, can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

At the molecular level, 4-Acetyl-L-phenylalanine exerts its effects through various mechanisms. It is involved in the formation of phenylpyruvate, a key precursor for L-phenylalanine, through the action of enzymes such as threonine aldolase and threonine dehydratase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetyl-L-phenylalanine can change over time. For instance, in engineered E. coli strains producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 hours and 24 hours of fermentation, respectively .

Metabolic Pathways

4-Acetyl-L-phenylalanine is involved in several metabolic pathways. It is part of the shikimate and L-phenylalanine branch pathways, which are key to the production of L-phenylalanine .

Propiedades

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346627 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-04-8 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

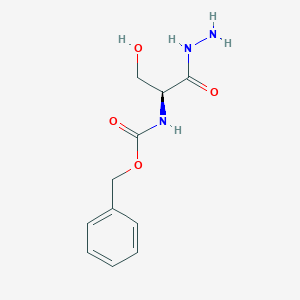

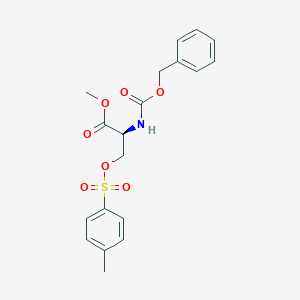

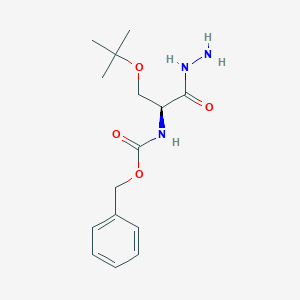

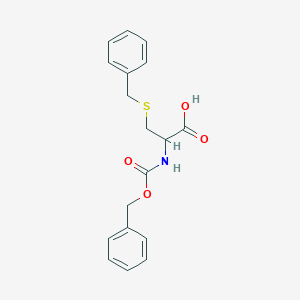

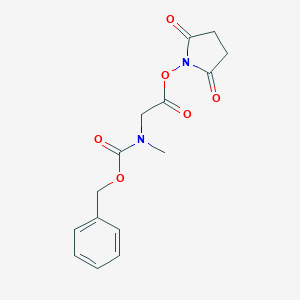

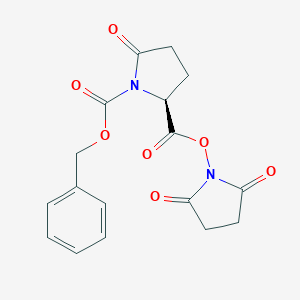

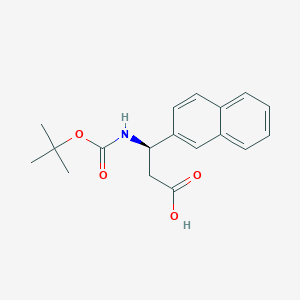

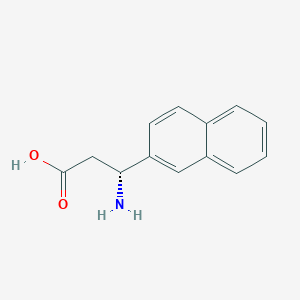

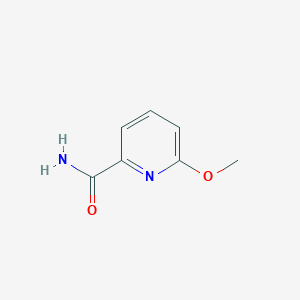

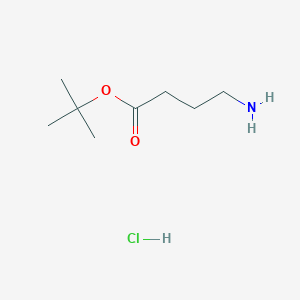

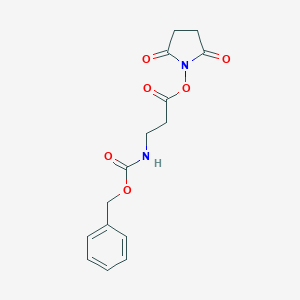

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

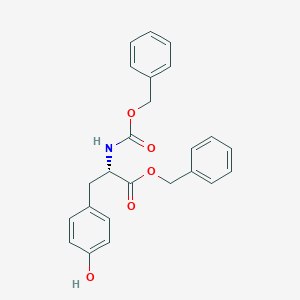

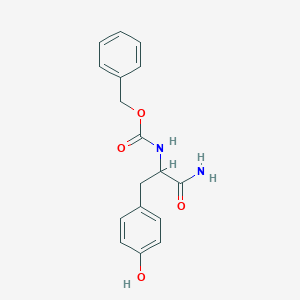

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)